3-吡啶乙酸,4-羟基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

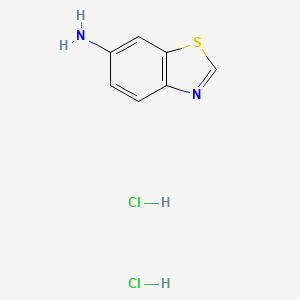

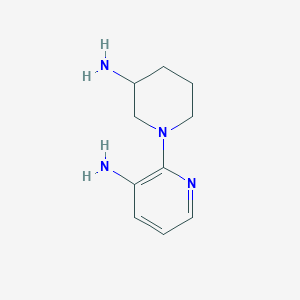

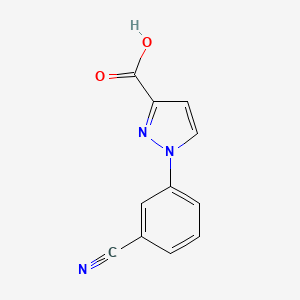

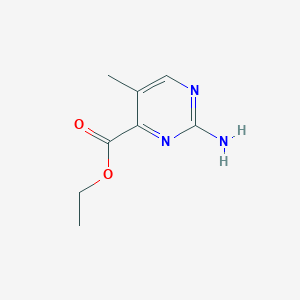

“3-Pyridineacetic acid, 4-hydroxy-” is a chemical compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It is a monocarboxylic acid that is acetic acid substituted by a (pyridin-3-yl) group .

Synthesis Analysis

The synthesis of pyridine compounds has been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the preparation of 3-hydroxypyridine by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .Molecular Structure Analysis

The molecular formula of “3-Pyridineacetic acid, 4-hydroxy-” is C7H7NO3 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and an acetic acid group substituted by a (pyridin-3-yl) group .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been analyzed in several studies. For instance, one study discusses the kinetic reaction analysis of pyridine derivatives in the T-for-H exchange reaction . Another study reports on the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .科学研究应用

合成和化学研究

- 3-吡啶乙酸、4-羟基-及其相关化合物已被合成并研究其化学性质。例如,α4,3-O-异丙基-5-吡哆酸酸水解产生 5-吡哆酸内酯,表明固态中存在分子间氢键 (Tomita、Brooks 和 Metzler,1966 年)。另一项研究重点是从 3-乙酰吡啶开始合成 3-吡啶乙酸盐酸盐,总收率为 51.0% (Hua,2004 年)。

螯合和治疗潜力

- 双(3-羟基-4-吡啶酮)衍生物被开发为一种潜在的治疗螯合剂。它对硬金属离子 (Fe、Ga、Al) 表现出比单齿衍生物更高的螯合效率,表明其在超负荷情况下螯合硬金属离子的潜力 (Santos 等,2004 年)。类似地,双(3-羟基-4-吡啶酮)-EDTA 衍生物已显示出作为潜在治疗性铝螯合剂的有效性 (Santos、Gama、Gano 和 Farkas,2005 年)。

生物和药物研究

- 吡啶-4-酮的衍生物,包括 3-羟基吡啶-4-酮,已显示出各种生物活性,如抗真菌、抗疟疾、抗病毒、抗炎和镇痛活性。一项研究评估了四种新型 3-羟基吡啶-4-酮衍生物在动物模型中的镇痛作用 (Hajhashemi 等,2012 年)。

酶抑制

- 发现 3-吡啶乙酸的酯类可抑制参与雄激素生物合成的酶,表明在治疗激素依赖性前列腺癌中具有潜在应用 (Rowlands 等,1995 年)。

金属螯合和抗氧化性能

- 3-羟基-4-吡啶酮衍生物已被研究其金属螯合和抗氧化特性,表明它们在阿尔茨海默病等疾病的治疗应用中的潜在作用 (Green 等,2010 年)。

作用机制

While the specific mechanism of action for “3-Pyridineacetic acid, 4-hydroxy-” is not explicitly mentioned in the sources, pyridine compounds are known to interact with various biological targets. For example, a molecular docking study indicated that the hydroxypyrone ring of pyridine compounds has a high ability to form effective interactions with the target .

安全和危害

属性

IUPAC Name |

2-(4-oxo-1H-pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDNONKIDCTAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)